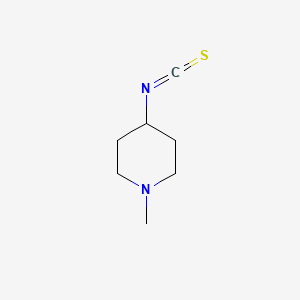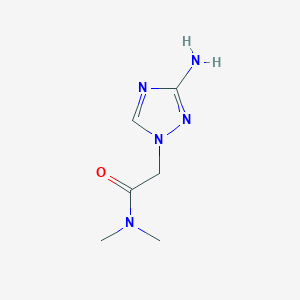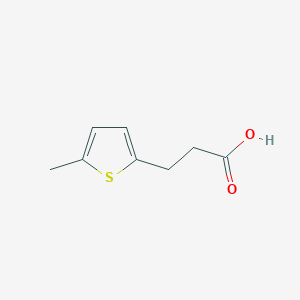![molecular formula C26H34N2O6 B2837263 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one CAS No. 1223269-16-6](/img/structure/B2837263.png)
4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its complex structure, which includes multiple methoxy groups, a phenoxy group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated flow reactors for precise control of reaction conditions, such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for new therapeutic agents.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
4-Phenylazetidin-2-one: A simpler azetidinone with a phenyl group.
3-Phenoxy-4-methoxyphenylazetidin-2-one: Similar structure but lacks the morpholine ring.
1-(2-Methyl-2-morpholinopropyl)azetidin-2-one: Contains the morpholine ring but lacks the aromatic substitutions.
Uniqueness
4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one is unique due to its combination of multiple methoxy groups, a phenoxy group, and a morpholine ring
特性
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-(2-methyl-2-morpholin-4-ylpropyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,27-9-11-33-12-10-27)17-28-23(18-13-21(31-4)16-22(14-18)32-5)24(25(28)29)34-20-8-6-7-19(15-20)30-3/h6-8,13-16,23-24H,9-12,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILCZNGUEDBUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC(=CC(=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2837185.png)



![5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2837192.png)

![4-(dipropylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837198.png)
![4-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2837199.png)

![N-Methyl-n-[(3-methylthien-2-yl)methyl]amine, HCl](/img/structure/B2837201.png)
![3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837202.png)

